N-(4-chlorobenzyl)isonicotinamide N-(4-chlorobenzyl)isonicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11194463
InChI: InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17)
SMILES: C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol

N-(4-chlorobenzyl)isonicotinamide

CAS No.:

VCID: VC11194463

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)isonicotinamide -

Description

N-(4-Chlorobenzyl)isonicotinamide is a compound that combines the structural elements of isonicotinamide with a 4-chlorobenzyl group. Isonicotinamide itself is the amide form of isonicotinic acid, an isomer of nicotinamide where the carboxamide group is located at the 4-position of the pyridine ring . The addition of a 4-chlorobenzyl group to isonicotinamide introduces a chlorinated aromatic ring, which can significantly influence the compound's chemical and biological properties.

Biological and Chemical Significance

Compounds with similar structures to N-(4-chlorobenzyl)isonicotinamide, such as other isonicotinamide derivatives, have shown potential biological activities. For example, isonicotinamide itself is used in material synthesis and has been explored for its pharmacological properties . The introduction of a chlorinated benzyl group could enhance lipophilicity and potentially influence interactions with biological targets.

Future Directions

Given the potential of isonicotinamide derivatives in medicinal chemistry, further research on N-(4-chlorobenzyl)isonicotinamide could focus on its synthesis optimization, biological evaluation, and SAR studies. This could involve exploring its efficacy against specific disease targets and assessing its safety profile.

Product Name N-(4-chlorobenzyl)isonicotinamide
Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17)
Standard InChIKey HPXZHPZIXRIFSJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl
Canonical SMILES C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl
Solubility >37 [ug/mL]
PubChem Compound 790411
Last Modified Apr 15 2024

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